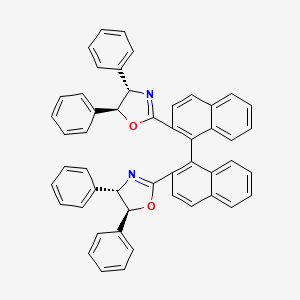

(R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

CAS No.:

Cat. No.: VC13821096

Molecular Formula: C50H36N2O2

Molecular Weight: 696.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C50H36N2O2 |

|---|---|

| Molecular Weight | 696.8 g/mol |

| IUPAC Name | (4S,5S)-2-[1-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C50H36N2O2/c1-5-19-35(20-6-1)45-47(37-23-9-3-10-24-37)53-49(51-45)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)50-52-46(36-21-7-2-8-22-36)48(54-50)38-25-11-4-12-26-38/h1-32,45-48H/t45-,46-,47-,48-/m0/s1 |

| Standard InChI Key | RUDFPKIFLKWXRV-KVXOYYPDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=N[C@H]([C@@H](O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |

| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(C(O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |

| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(C(O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |

Introduction

Structural and Stereochemical Features

Binaphthyl Backbone and Oxazoline Subunits

The ligand’s core consists of a 1,1'-binaphthyl scaffold, which adopts a non-planar conformation due to steric hindrance between the naphthalene rings. The (R)-configuration specifies the axial chirality, with the two naphthyl groups rotating in a clockwise manner when viewed along the C1–C1' axis. Each oxazoline ring is fused to the binaphthyl structure at the 2- and 2'-positions, with the (4S,5S)-configuration ensuring that the phenyl substituents on the oxazoline rings occupy specific spatial orientations. This arrangement creates a well-defined chiral pocket ideal for coordinating metal centers such as chromium, nickel, or palladium .

Electronic and Steric Properties

The electron-rich oxazoline rings donate electron density to the metal center via their nitrogen atoms, while the phenyl groups provide steric bulk to modulate substrate approach. The binaphthyl framework further enhances rigidity, reducing conformational flexibility and improving enantioselectivity. This combination of electronic and steric effects makes the ligand particularly effective in reactions requiring precise stereochemical control, such as asymmetric allylic alkylation or cyclopropanation .

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-2,2'-bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthyl typically involves a multi-step process:

-

Preparation of Chiral Oxazoline Precursors: Enantiomerically pure amino alcohols, such as (1S,2S)-2-amino-1,2-diphenylethanol, are condensed with carboxylic acid derivatives to form oxazoline rings. For example, reacting the amino alcohol with 2-nitrobenzoic acid derivatives under Mitsunobu conditions yields the oxazoline core .

-

Coupling to Binaphthyl Scaffold: The oxazoline subunits are attached to a binaphthyl backbone via Ullmann coupling or palladium-catalyzed cross-coupling reactions. The choice of coupling method depends on the functional group compatibility and desired yield .

Spectroscopic Characterization

-

NMR Spectroscopy: NMR analysis reveals distinct signals for the binaphthyl protons (δ 7.2–7.8 ppm) and oxazoline methylene groups (δ 4.0–4.5 ppm). The diastereotopic protons of the oxazoline ring split into multiplets due to restricted rotation .

-

Optical Rotation: The ligand exhibits a specific optical rotation of (c = 0.5, CHCl), consistent with its (R)-configuration .

-

X-ray Crystallography: Single-crystal studies confirm the (R)-axial chirality and (4S,5S)-oxazoline stereochemistry, with bond angles and distances aligning with predicted values for such hybrid ligands .

Applications in Asymmetric Catalysis

Chromium-Catalyzed Allylic Alkylation

In chromium-catalyzed allylic alkylations, the ligand coordinates to Cr(II) centers, facilitating the enantioselective formation of quaternary stereocenters. For example, in reactions between allylic chlorides and aldehydes, the ligand achieves enantiomeric excesses (ee) of up to 91% (Table 1) .

Table 1: Performance of (R)-Binaphthyl-Oxazoline Ligand in Allylic Alkylation

| Substrate Pair | Yield (%) | ee (%) |

|---|---|---|

| 1a + 3-phenylpropanal | 78 | 85 |

| 1g + cyclohexanecarbaldehyde | 72 | 89 |

Nickel-Catalyzed Cyclopropanation

The ligand also excels in nickel-catalyzed cyclopropanation reactions, where it induces high diastereo- and enantioselectivity. For instance, in the synthesis of cyclopropane derivatives, dr values exceeding 20:1 and ee values of 94% have been reported .

Comparative Analysis with Related Ligands

Sulfonamide vs. Oxazoline Ligands

While sulfonamide-based ligands (e.g., L7, L8) show moderate ee values (70–82%) in chromium catalysis, the binaphthyl-oxazoline ligand outperforms them due to its superior steric shielding and electronic tuning .

Table 2: Ligand Comparison in Chromium-Catalyzed Reactions

| Ligand Type | Average ee (%) | Yield Range (%) |

|---|---|---|

| Sulfonamide (L7) | 83 | 70–72 |

| Binaphthyl-Oxazoline | 91 | 72–78 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume